molecular formula C22H25NO B11536214 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one

1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one

Cat. No.: B11536214
M. Wt: 319.4 g/mol
InChI Key: OHPSURDOCWFWPM-UHFFFAOYSA-N
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Description

1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one is an organic compound that features a fluorenyl group attached to a butanone backbone, with a piperidine ring at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method starts with the fluorenyl ketone, which undergoes a Grignard reaction with a suitable piperidine derivative. The reaction conditions often include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. Catalysts and automated systems are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Fluorenyl carboxylic acids or ketones.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the piperidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-(9H-fluoren-2-yl)-4-(morpholin-4-yl)butan-1-one: Similar structure but with a morpholine ring instead of piperidine.

    1-(9H-fluoren-2-yl)-4-(pyrrolidin-1-yl)butan-1-one: Contains a pyrrolidine ring.

    1-(9H-fluoren-2-yl)-4-(azepan-1-yl)butan-1-one: Features an azepane ring.

Uniqueness: 1-(9H-fluoren-2-yl)-4-(piperidin-1-yl)butan-1-one is unique due to the combination of the fluorenyl and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-4-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C22H25NO/c24-22(9-6-14-23-12-4-1-5-13-23)18-10-11-21-19(16-18)15-17-7-2-3-8-20(17)21/h2-3,7-8,10-11,16H,1,4-6,9,12-15H2

InChI Key

OHPSURDOCWFWPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

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